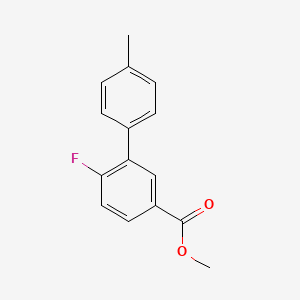Methyl 4-fluoro-3-(4-methylphenyl)benzoate
CAS No.: 1381944-67-7
Cat. No.: VC2852436
Molecular Formula: C15H13FO2
Molecular Weight: 244.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1381944-67-7 |
|---|---|
| Molecular Formula | C15H13FO2 |
| Molecular Weight | 244.26 g/mol |
| IUPAC Name | methyl 4-fluoro-3-(4-methylphenyl)benzoate |
| Standard InChI | InChI=1S/C15H13FO2/c1-10-3-5-11(6-4-10)13-9-12(15(17)18-2)7-8-14(13)16/h3-9H,1-2H3 |
| Standard InChI Key | SBUQUZPXWGUBDD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)OC)F |
Introduction
Chemical Identity and Structure
Basic Information
Methyl 4-fluoro-3-(4-methylphenyl)benzoate is a fluorinated biphenyl compound with a methyl ester group. The compound has the following identifiers and properties:
| Property | Value |
|---|---|
| Chemical Name | Methyl 4-fluoro-3-(4-methylphenyl)benzoate |
| CAS Registry Number | 1381944-67-7 |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.2609 g/mol |
| HS Code | 2916399090 |
The compound contains a 4-methylphenyl group attached to the 3-position of a 4-fluorobenzoate methyl ester . This structural arrangement creates a biphenyl system with substituents that influence its electronic and steric properties.
Structural Features
Methyl 4-fluoro-3-(4-methylphenyl)benzoate consists of two aromatic rings connected through a single bond. The compound's structural components include:
-
A 4-fluorobenzoic acid methyl ester moiety
-
A 4-methylphenyl (p-tolyl) group at the 3-position of the fluorobenzoate ring
-
A methyl ester group (-COOCH₃) at the 1-position of the fluorobenzoate ring
-
A fluoro substituent at the 4-position of the benzoate ring
The presence of these functional groups contributes to the compound's chemical reactivity and physical properties.
Physical and Chemical Properties
Physical Properties
While specific experimental data for Methyl 4-fluoro-3-(4-methylphenyl)benzoate is limited in the available literature, its physical properties can be inferred based on structurally similar compounds:
| Property | Estimated Value/Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Color | Likely colorless to pale yellow |
| Solubility | Likely soluble in organic solvents (methanol, ethanol, dichloromethane); poor solubility in water |
| Boiling Point | Estimated >300°C at atmospheric pressure |
| Melting Point | Not determined experimentally |
These estimations are based on the properties of similar fluorinated benzoates, which typically exist as crystalline solids with relatively high boiling points and limited water solubility.
Chemical Properties
The chemical behavior of Methyl 4-fluoro-3-(4-methylphenyl)benzoate is influenced by its functional groups:
-
The methyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid
-
The fluoro substituent influences the electronic distribution in the aromatic ring, potentially affecting reactivity
-
The biphenyl system can participate in various electrophilic and nucleophilic aromatic substitution reactions
-
The methyl group on the phenyl ring can undergo oxidation reactions
Synthesis and Preparation Methods
Cross-Coupling Reactions
A Suzuki-Miyaura cross-coupling reaction between a 3-bromo-4-fluorobenzoate methyl ester and 4-methylphenylboronic acid would be a viable synthetic route:
-
Methyl 3-bromo-4-fluorobenzoate + 4-methylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (THF/H₂O or DMF)
Esterification of the Corresponding Acid
Another approach would involve the esterification of 4-fluoro-3-(4-methylphenyl)benzoic acid:
-
4-Fluoro-3-(4-methylphenyl)benzoic acid + methanol
-
Acid catalyst (e.g., H₂SO₄)
-
Reflux conditions
This approach is supported by literature describing similar esterification reactions of fluorobenzoic acids, as seen in studies on 4-fluorobenzoic acid derivatives .
Analytical Characterization
Spectroscopic Analysis
Based on structurally similar compounds, the spectroscopic profile of Methyl 4-fluoro-3-(4-methylphenyl)benzoate would likely include:
¹H NMR Spectroscopy
The proton NMR spectrum would show characteristic signals:
-
Aromatic protons: Multiple signals in the range of δ 7.0-8.3 ppm
-
Methyl ester protons: Singlet at approximately δ 3.9-4.0 ppm
-
Methyl group protons on the phenyl ring: Singlet at approximately δ 2.3-2.4 ppm
Similar fluorinated benzoates show distinctive patterns in their NMR spectra, as seen in compounds like methyl (E)-4-cyano-3-(((2-(difluoromethoxy)phenyl)imino)methyl)benzoate .
¹³C NMR Spectroscopy
Carbon NMR would show:
-
Carbonyl carbon: Signal at approximately δ 165-168 ppm
-
Aromatic carbons: Multiple signals in the range of δ 115-145 ppm
-
Methyl ester carbon: Signal at approximately δ 52-53 ppm
-
Methyl carbon attached to the phenyl ring: Signal at approximately δ 20-21 ppm
¹⁹F NMR Spectroscopy
The fluorine NMR would likely show a signal between δ -110 and -120 ppm, characteristic of fluorine atoms in similar aromatic environments.
Applications and Research Significance
Pharmaceutical Intermediates
Fluorinated biphenyls serve as important scaffolds in pharmaceutical development due to their unique properties:
-
Enhanced metabolic stability
-
Altered lipophilicity
-
Modified hydrogen bonding capabilities
-
Potential for selective binding to biological targets
Synthetic Building Blocks
The compound can function as a versatile building block in organic synthesis:
-
The methyl ester group can be transformed into various functional groups (amides, acids, alcohols)
-
The biphenyl scaffold provides a rigid framework for constructing more complex molecules
-
The fluorine substituent introduces unique electronic properties
Material Science Applications
Similar fluorinated biphenyl compounds have been investigated for applications in material science:
-
Liquid crystal components
-
Organic electronics
-
Fluorescent materials
Comparative Analysis with Related Compounds
Structure-Property Relationships
The properties of Methyl 4-fluoro-3-(4-methylphenyl)benzoate can be better understood by comparing it with structurally related compounds:
This comparison highlights how subtle structural changes can significantly affect the physical properties and chemical reactivity of these compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume